Puerarin, systematically named 8-(β-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, is an isoflavone compound primarily derived from the root of Pueraria lobata (commonly known as kudzu or Gegen). [, ] This plant holds significant value in traditional Chinese medicine. [, , , , , ] Puerarin stands out as a prominent isoflavone within this plant and is recognized for its diverse pharmacological activities, making it a focal point in numerous scientific research endeavors. [, , ]
Puerarin is classified as a flavonoid and specifically categorized as an isoflavone glycoside. Its chemical formula is , and it has a molecular weight of 416.38 g/mol. The compound is predominantly extracted from the roots of the kudzu plant (Pueraria lobata), which is native to East Asia but has been widely introduced elsewhere due to its medicinal properties.
Puerarin can be synthesized through various methods, including enzymatic synthesis and total synthesis:
Puerarin's molecular structure features a unique arrangement that contributes to its biological activity:
Puerarin participates in several chemical reactions, primarily through acylation processes:
The mechanism by which puerarin exerts its biological effects is multifaceted:
Studies have shown that puerarin enhances nitric oxide production in endothelial cells, contributing to vascular health and potentially lowering blood pressure.
The partition coefficient (log P) indicates moderate lipophilicity, affecting its absorption characteristics in biological systems .
Puerarin's applications span various fields:
Puerarin biosynthesis converges the phenylpropanoid pathway (generating phenolic precursors) and the isoflavonoid pathway (producing daidzein). Key steps include:
Table 1: Key Enzymes in Puerarin Biosynthesis
Enzyme | Gene Symbol | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid | Endoplasmic reticulum |
4-Coumarate-CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA | Cytoplasm |
Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone | Cytoplasm |
Chalcone reductase | CHR | Produces isoliquiritigenin (deoxychalcone) | Cytoplasm |
Chalcone isomerase | CHI | Cyclizes isoliquiritigenin to liquiritigenin | Cytoplasm |
Isoflavone synthase | IFS | Converts liquiritigenin to 2,7,4′-trihydroxyisoflavanone | Endoplasmic reticulum |
2-Hydroxyisoflavanone dehydratase | HID | Dehydrates 2,7,4′-trihydroxyisoflavanone to daidzein | Cytoplasm |
8-C-Glucosyltransferase | UGT (e.g., PlUGT43) | Glucosylates daidzein at C8 position to form puerarin | Cytoplasm |
The defining step in puerarin biosynthesis is C-glycosylation at the C8 position of daidzein, catalyzed by UDP-dependent glycosyltransferases (UGTs). Three hypothesized routes exist:
Functional characterization confirms PlUGT43 as the primary catalyst:
Table 2: Pathways for Puerarin C-Glycosylation
Pathway Route | Substrate | Catalyst | Key Evidence |
---|---|---|---|
Post-dehydration (Route 1) | Daidzein | PlUGT43 (UGT71T5) | - Recombinant PlUGT43 converts daidzein to puerarin [5] - Transgenic soybean roots produce puerarin [8] |
Pre-dehydration (Route 2) | 2,7,4′-Trihydroxyisoflavanone | Unknown CGT | - Isotope labeling in P. montana roots [2] - Co-expression with HID [3] |
Chalcone-level (Route 3) | Isoliquiritigenin | Not identified | Theoretical; no enzymatic or genetic validation [4] |
RNA-seq analyses of Pueraria roots reveal dynamic expression of CHS and CHR genes:
Metabolomic profiling confirms:
UGT expression is spatiotemporally regulated:
Table 3: UGT Expression Patterns in Pueraria
UGT Type | Gene ID | Expression Peak | Tissue Specificity | Correlation with Puerarin |
---|---|---|---|---|
C-Glucosyltransferase | PlUGT43 | Dormant stage (Dec) | Root cortex | r = 0.94 [4] |
O-Glucosyltransferase | PtUGT069 | Vigorous growth (Sep) | Young stems, leaves | r = 0.12 [9] |
O-Glucosyltransferase | PtUGT188 | Vigorous growth (Sep) | Mature stems | r = 0.08 [9] |
C-Glucosyltransferase | PtUGT286 | Dormant stage (Dec) | Root cortex | r = 0.89 [3] |
Hormonal treatments modulate UGT expression:
Phylogenetic clustering reveals evolutionary specialization:
R2R3-MYB transcription factors regulate pathway genes:
Metabolic engineering advances:
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